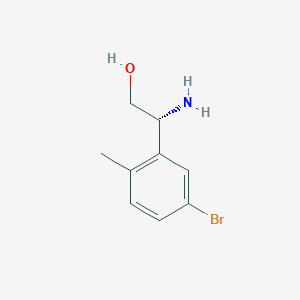
3-Amino-5-iodo-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position, an iodine atom at the 5-position, and a methyl group at the 2-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-iodo-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of m-toluic acid to obtain 2-nitro-3-toluic acid, followed by reduction to produce 2-amino-3-methylbenzoic acid. The final step involves iodination using iodine monochloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-iodo-2-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the carboxylic acid group can be reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Iodine Monochloride: Used for iodination reactions.
Hydrogenation Catalysts: Employed in reduction reactions.
Palladium Catalysts: Utilized in coupling reactions such as Suzuki-Miyaura.
Major Products Formed
Substituted Benzoic Acids: Through substitution reactions.
Alcohols and Aldehydes: Via reduction of the carboxylic acid group.
Biaryl Compounds: From coupling reactions.
Aplicaciones Científicas De Investigación
3-Amino-5-iodo-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Amino-5-iodo-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or interfere with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-iodo-3-methylbenzoic acid: Similar structure but with different substitution patterns.
3-Iodo-2-methylbenzoic acid: Lacks the amino group.
2-Iodo-3-methylbenzoic acid: Different position of the iodine atom
Uniqueness
3-Amino-5-iodo-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H8INO2 |
|---|---|
Peso molecular |
277.06 g/mol |
Nombre IUPAC |
3-amino-5-iodo-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8INO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |
Clave InChI |
MLNMMTXYLLRMMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)

![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)

![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)





![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
